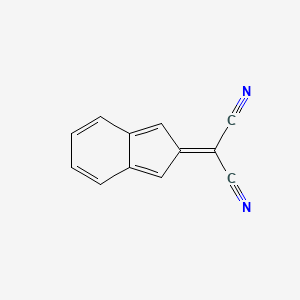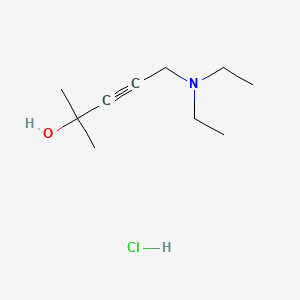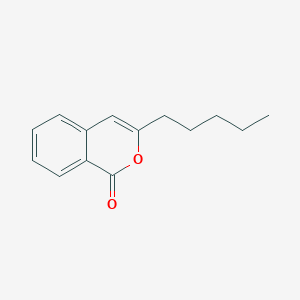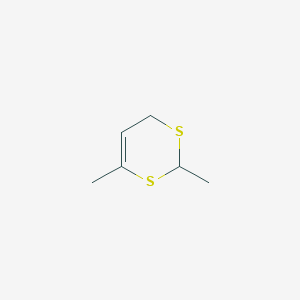
2,6-Dimethyl-2H,4H-1,3-dithiine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-2H,4H-1,3-dithiine is a heterocyclic compound characterized by a six-membered ring containing two sulfur atoms and two methyl groups at the 2 and 6 positions. This compound is part of the dithiane family, which are known for their unique chemical properties and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-2H,4H-1,3-dithiine can be synthesized through several methods. One common approach involves the reaction of 1,3-propanedithiol with carbonyl compounds in the presence of acid catalysts. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired dithiane compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-2H,4H-1,3-dithiine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and zinc in acetic acid.
Substitution: Alkyl halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cleaved sulfur-carbon bonds leading to simpler hydrocarbons.
Substitution: Various substituted dithiane derivatives.
Applications De Recherche Scientifique
2,6-Dimethyl-2H,4H-1,3-dithiine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2,6-Dimethyl-2H,4H-1,3-dithiine exerts its effects involves interactions with various molecular targets. The sulfur atoms in the compound can form strong bonds with metal ions and other electrophilic species, facilitating catalytic and redox reactions. Additionally, the compound can interact with biological macromolecules, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithiane: Another member of the dithiane family, known for its use as a protecting group in organic synthesis.
1,4-Dithiane: Similar in structure but with sulfur atoms at different positions, used in different synthetic applications.
2,5-Dimethyl-1,3-dithiane: A close analog with methyl groups at different positions, exhibiting similar reactivity but different physical properties.
Uniqueness
2,6-Dimethyl-2H,4H-1,3-dithiine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and stability make it a valuable compound in various synthetic and industrial applications.
Propriétés
Numéro CAS |
112055-90-0 |
|---|---|
Formule moléculaire |
C6H10S2 |
Poids moléculaire |
146.3 g/mol |
Nom IUPAC |
2,6-dimethyl-4H-1,3-dithiine |
InChI |
InChI=1S/C6H10S2/c1-5-3-4-7-6(2)8-5/h3,6H,4H2,1-2H3 |
Clé InChI |
VQZVOBLISSOEGG-UHFFFAOYSA-N |
SMILES canonique |
CC1SCC=C(S1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14322346.png)

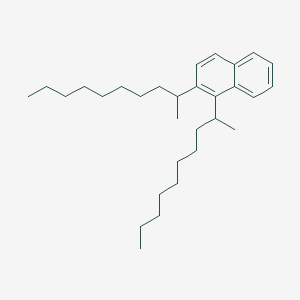
![1,2,4-triazolo[4,3-a]pyrimidin-5(8H)-one, 7,8-dimethyl-3-(methylthio)-](/img/structure/B14322370.png)

![1-(4-Aminophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B14322379.png)



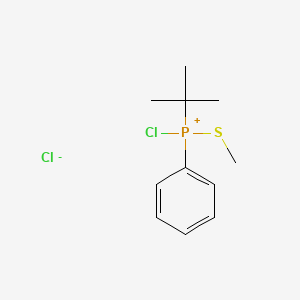
![4-{[5-(Diethylamino)pentyl]oxy}-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14322406.png)
